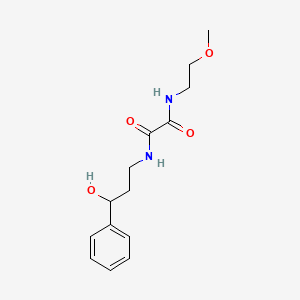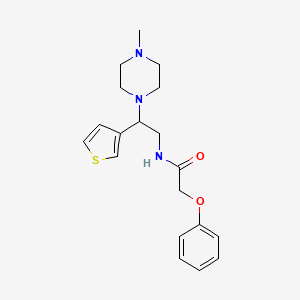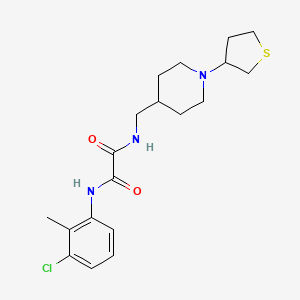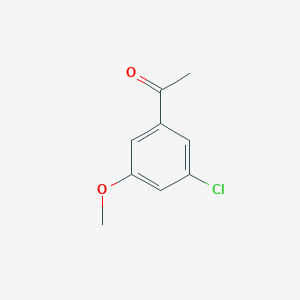![molecular formula C21H16Cl2N4O B2726955 4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-63-8](/img/structure/B2726955.png)
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H16Cl2N4O and its molecular weight is 411.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Compounds synthesized from pyrazolo[3,4-b]pyridine derivatives have shown promising antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and further reacted to afford substituted pyridine derivatives and other compounds. These showed cytotoxic effects comparable to 5-fluorouracil against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), indicating potential antitumor applications. Additionally, antimicrobial activity was evaluated, suggesting potential as antimicrobial agents (Riyadh, 2011).
Synthesis of Imidazopyrazolopyrimidines and Related Compounds
Research has demonstrated the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing various compounds, including imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines. These compounds were synthesized through chloroacylation and nucleophilic substitution reactions, showing the synthetic utility of pyrazolo[3,4-b]pyridine derivatives in creating a broad range of chemical entities (El-Khawaga et al., 2009).
Antibacterial Activity
Another study focused on the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. These derivatives were synthesized through a one-pot, three-component reaction, demonstrating an environmentally friendly approach. The synthesized compounds exhibited antibacterial properties, highlighting their potential in addressing microbial resistance (Rostamizadeh et al., 2013).
Novel Synthesis Approaches
The development of novel and efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives has been a focus of research, aiming at expanding the toolkit for creating compounds with potential biological applications. These synthesis methods enable the production of derivatives with potential for further biological testing, including anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O/c1-13-18-19(23)17(21(28)25-11-14-7-9-15(22)10-8-14)12-24-20(18)27(26-13)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXRDZDMMCKPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)
![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)


![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726895.png)
